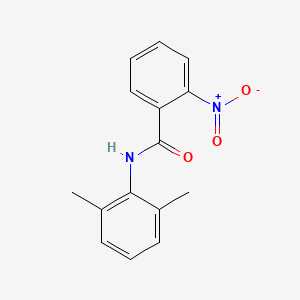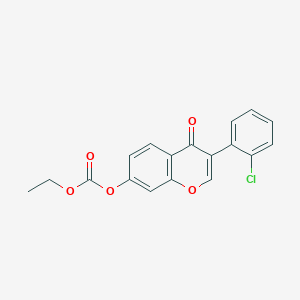
5-methyl-N'-(3-methylbenzylidene)-3-isoxazolecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 5-methyl-N'-(3-methylbenzylidene)-3-isoxazolecarbohydrazide often involves reactions under solvothermal conditions, employing eco-friendly methods to avoid environmental pollution. For instance, the synthesis of new 3,5-(substituted) pyrazoles and isoxazoles from (N’1E, N’3E)-N’1, N’3-bis(3,4,5-substitutedbenzylidene)malonohydrazide has been reported, yielding products in the range of 75–96% (Musad, Rai, & Byrappa, 2010).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and sometimes single-crystal X-ray diffraction. For example, the (E)-configuration of the hydrazonoic group in a related compound, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC), was confirmed through these methods (Karrouchi et al., 2021).
Chemical Reactions and Properties
The chemical properties of such compounds are often investigated through their reactivity with other chemicals. For instance, the synthesis and antibacterial activities of similar compounds, like 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide, have been studied to assess their potential applications (Hu, Xue, Zhao, & Yang, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- The synthesis and characterization of various derivatives, including those similar to "5-methyl-N'-(3-methylbenzylidene)-3-isoxazolecarbohydrazide", have been extensively studied. These processes involve reactions with different reagents to form compounds with potential antimicrobial, larvicidal, and immunosuppressive properties (Abdel‐Aziz, Mekawey, & Dawood, 2009); (Karrouchi et al., 2021).
Antimicrobial Activity
- Novel compounds synthesized from reactions involving benzofuran derivatives and carbohydrazide have demonstrated significant antimicrobial activity. Such studies are pivotal for discovering new antimicrobial agents that could be effective against resistant strains of bacteria and fungi (Sangapure & Basawaraj, 2004).
Antitumor and Immunomodulatory Effects
- Some derivatives show promising antitumor activities, offering a potential pathway for developing new therapeutic agents. Additionally, certain compounds exhibit immunosuppressive properties, suggesting their potential use in managing autoimmune diseases or as adjuvants in vaccine development (Mączyński et al., 2018).
Larvicidal Activity
- The larvicidal activity of novel arylhydrazone compounds against mosquito species responsible for malaria has been explored, indicating the potential for these compounds to contribute to vector control strategies (P et al., 2021).
Agricultural Applications
- In agriculture, derivatives of isoxazole compounds have been evaluated for their herbicidal activities, demonstrating effectiveness in controlling weeds in rice cultivation. This suggests a role for such compounds in developing new, environmentally friendly herbicides with low mammalian toxicity (Hwang et al., 2005).
Eigenschaften
IUPAC Name |
5-methyl-N-[(E)-(3-methylphenyl)methylideneamino]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-4-3-5-11(6-9)8-14-15-13(17)12-7-10(2)18-16-12/h3-8H,1-2H3,(H,15,17)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVVVVAFEABMOI-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N'-[(E)-(3-methylphenyl)methylidene]-1,2-oxazole-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5558128.png)

![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)
![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)
![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)

![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)


![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)
